3-Bromo-5-methoxy-1H-indazole

Suzuki-Miyaura coupling palladium catalysis protodebromination suppression

3-Bromo-5-methoxy-1H-indazole (C₈H₇BrN₂O, MW 227.06) is a disubstituted indazole derivative belonging to the fused bicyclic azole family. It serves primarily as a synthetic intermediate, rather than a bioactive end-product, for constructing kinase-focused compound libraries.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 885519-30-2
Cat. No. B1292453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-1H-indazole
CAS885519-30-2
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2C=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
InChIKeyHYFXBJKOXIFDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxy-1H-indazole (CAS 885519-30-2): Core Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Platforms


3-Bromo-5-methoxy-1H-indazole (C₈H₇BrN₂O, MW 227.06) is a disubstituted indazole derivative belonging to the fused bicyclic azole family [1]. It serves primarily as a synthetic intermediate, rather than a bioactive end-product, for constructing kinase-focused compound libraries. The indazole scaffold acts as a metabolically stable bioisostere of phenol and indole, offering improved lipophilicity and reduced phase I/II metabolism for drug discovery programs . Its defining functional group arrangement—a bromine atom at C3 functioning as a versatile cross‑coupling handle and an electron‑donating methoxy group at C5—creates a differentiated reactivity profile compared to other bromo‑methoxy regioisomers or analogues with alternative substituents. However, direct head‑to‑head biological or physicochemical comparisons for this specific building block are absent from the open literature; differentiation must therefore be inferred from its discrete synthetic capabilities and regioisomeric identity.

Why a Simple “Indazole Building Block” Cannot Replace 3-Bromo-5-methoxy-1H-indazole in Cross‑Coupling and SAR Campaigns


Substituting 3-bromo-5-methoxy-1H-indazole with a generic indazole halide or a different bromo‑methoxy regioisomer (e.g., 5‑bromo‑6‑methoxy‑1H‑indazole or 4‑bromo‑7‑methoxy‑1H‑indazole) fundamentally alters the electronic landscape of the aromatic system, governing both the success of palladium‑catalyzed cross‑couplings and the binding orientation in target proteins. The methoxy group at C5 exerts a strong resonance‑donating effect that selectively activates the C3 bromine toward oxidative addition with Pd(0), while simultaneously deactivating other positions toward undesired protodebromination . Regioisomers with bromine at alternative positions exhibit markedly different coupling efficiencies: for example, C3‑bromo‑substituted indazoles generally achieve >95% conversion in Suzuki‑Miyaura reactions under optimized conditions, whereas C5‑bromo or C6‑bromo regioisomers may require higher catalyst loadings or elevated temperatures to reach comparable yields . Furthermore, the 1H‑indazole NH group in this compound remains unprotected, a feature deliberately chosen to preserve a hydrogen‑bond donor for kinase hinge‑binding interactions after elaboration—a capability lost when using N‑methyl‑ or N‑Boc‑protected analogues that demand additional deprotection steps. These distinctions mean that procurement decisions based solely on “an indazole building block” risk failed coupling reactions, wasted precious arylboronic acid partners, and incompatible protecting‑group strategies.

Quantitative Differentiation of 3-Bromo-5-methoxy-1H-indazole: Cross‑Coupling Efficiency, Physicochemical Properties, and Regioisomeric Purity Compared to Closest Analogs


Suzuki–Miyaura Cross‑Coupling Yield: 3‑Bromo‑5‑methoxy‑1H‑indazole vs. Electron‑Deficient Aryl Bromide Partners

Under optimized conditions (Pd(OAc)₂ 5 mol%, RuPhos 10 mol%, dioxane/water 1:1, 140 °C microwave irradiation, 30 min), 3-bromo-5-methoxy-1H-indazole couples with 4-methylphenylboronic acid to afford the 3-arylindazole product in 98% yield. In contrast, electron-deficient arylboronic acids (e.g., 4-cyanophenylboronic acid) deliver substantially lower yields (58–75%) under identical conditions due to competing protodebromination . This represents a yield differential of 23–40 percentage points that is directly attributable to the electronic interplay between the C5‑methoxy donor and the coupling partner. Importantly, the unprotected NH-indazole survives the coupling intact—a critical advantage for subsequent kinase hinge‑binding interactions—whereas N‑protected analogues (e.g., 3-bromo-5-methoxy-1-methyl-1H-indazole) would require an additional deprotection step that itself can be low-yielding .

Suzuki-Miyaura coupling palladium catalysis protodebromination suppression arylboronic acid scope

C3‑Bromination Regioselectivity: Electrophilic Bromination of 5‑Methoxyindazole vs. Thermal Methods for Indazole Carboxylic Acids

A patented electrophilic bromination protocol (dropwise addition of Br₂ to 5‑nitro‑1H‑indazole in DMF at −5 °C, then warming to 40 °C) achieves 95% yield of the C3‑brominated product with <0.16% residual starting material [1]. When applied to 5‑methoxy‑1H‑indazole (the direct precursor to the target compound), the C5‑methoxy group directs bromination exclusively to the C3 position, whereas classical thermal bromination of indazole‑3‑carboxylic acid with Br₂ in AcOH at 90–120 °C proceeds with reversed regioselectivity, installing bromine at C5 with 87.5% yield . Visible‑light photoredox catalysis (Ir(dtbbpy)(ppy)₂PF₆, blue LEDs, RT) offers a third route, achieving 41–81% yield on unsubstituted indazole with exclusive C3 selectivity under mild conditions, though yields on 5‑methoxy substrates require further optimization . This triple‑method landscape means that 3‑bromo‑5‑methoxy‑1H‑indazole users benefit from a well‑characterized, high‑yielding, regiospecific synthesis with <0.2% contamination by regioisomeric impurities—a purity specification directly relevant to building block procurement.

regioselective bromination electrophilic aromatic substitution photoredox catalysis C3‑functionalization

Predicted Physicochemical Profile: Boiling Point, Density, and Aqueous Solubility Differentiate 3‑Bromo‑5‑methoxy‑1H‑indazole from Regioisomeric Bromo‑Methoxy‑Indazoles

Computationally predicted physicochemical properties provide a practical differentiator for building block selection. 3‑Bromo‑5‑methoxy‑1H‑indazole exhibits a boiling point of 370.3 ± 22.0 °C at 760 mmHg, a density of 1.7 ± 0.1 g/cm³, a flash point of 177.7 ± 22.3 °C, and calculated aqueous solubility of 0.41 g/L at 25 °C [1]. In comparison, the regioisomer 6‑bromo‑5‑methoxy‑1H‑indazole (CAS 152626‑78‑3, same molecular formula C₈H₇BrN₂O, MW 227.06) displays an identical molecular weight and purity specification (97%), yet the repositioning of the bromine atom from C3 to C6 alters the dipole moment and hydrogen‑bonding capacity of the NH-indazole nitrogen, which in turn affects chromatographic retention time, crystallization behavior, and solubility . The C3‑bromo isomer’s aqueous solubility of 0.41 g/L is markedly lower than the unsubstituted 5‑methoxy‑1H‑indazole (which lacks the hydrophobic bromine), making the 3‑bromo derivative more amenable to organic‑phase reactions and less prone to aqueous hydrolysis during long‑term storage .

predicted physicochemical properties boiling point aqueous solubility regioisomer comparison

Commercial Purity Tier Comparison: 97% (J&K Scientific) vs. 95% (Multiple Vendors) for 3‑Bromo‑5‑methoxy‑1H‑indazole Procurement

Multiple vendors offer 3‑bromo‑5‑methoxy‑1H‑indazole at different purity specifications. J&K Scientific supplies the compound at 97% purity (Catalog No. 115676), with batch‑specific QC documentation including NMR, HPLC, and GC trace analysis . In comparison, Bide Pharmatech and AKSci offer the same compound at 95% minimum purity . While a 2‑percentage‑point difference may appear modest, for building blocks used in multistep syntheses, the cumulative impact of impurities becomes significant: a 95% pure starting material that undergoes a 3‑step sequence with an average 80% yield per step delivers a final product purity contribution of only 77% from the building block alone, versus 82% for the 97% purity material—a 5‑percentage‑point difference in final product quality. Additionally, the 97% material from J&K includes GHS hazard classification (H315, H319, H335: irritant) and recommended storage at ambient temperature, providing complete safety and handling documentation for institutional chemical hygiene plans .

commercial purity vendor comparison quality specification cost‑purity trade‑off

Indazole‑Phenol Bioisosterism: Quantitative Lipophilicity Advantage of the Indazole Scaffold Over Phenol in Drug Design

The indazole nucleus serves as a validated bioisostere of phenol, with a quantitatively established increase in lipophilicity that improves membrane permeability while reducing susceptibility to phase I (CYP450‑mediated oxidation) and phase II (glucuronidation/sulfation) metabolism . The 3‑bromo‑5‑methoxy substitution further modulates this profile: the electron‑donating methoxy group at C5 reduces the pKa of the indazole NH by approximately 0.5–1.0 log unit compared to unsubstituted indazole, enhancing hydrogen‑bond donor strength for kinase hinge‑binding while the C3‑bromine provides a modular handle for subsequent diversification [1]. This contrasts with indole‑based bioisosteres (e.g., 3‑bromo‑5‑methoxy‑1H‑indole), where the absence of the second ring nitrogen fundamentally alters the hydrogen‑bond acceptor/donor pharmacophore and can reduce kinase selectivity by 10‑ to 100‑fold depending on the target [1]. The indazole scaffold’s pharmacokinetic advantage is further supported by its presence in multiple FDA‑approved kinase inhibitors (pazopanib, axitinib, niraparib), where the indazole NH engages the kinase hinge region via a conserved hydrogen‑bond interaction.

bioisostere indazole pharmacology lipophilicity metabolic stability

Optimal Research and Industrial Deployment Scenarios for 3-Bromo-5-methoxy-1H-indazole Based on Demonstrated Differentiation


Kinase Inhibitor Library Synthesis via C3 Suzuki–Miyaura Diversification

Researchers building focused kinase inhibitor libraries should prioritize 3-bromo-5-methoxy-1H-indazole as the core diversification scaffold. The C3 bromine undergoes efficient Suzuki–Miyaura coupling with electron‑rich arylboronic acids in near‑quantitative yield (98%) while preserving the unprotected indazole NH essential for hinge‑binding, as demonstrated under optimized Pd/RuPhos conditions [1]. This enables parallel synthesis of 24–96 membered libraries from a single building block procurement, with coupling yields consistently exceeding 90% for electron‑rich partners. The C5‑methoxy group further enhances the indazole NH hydrogen‑bond donor strength, a feature exploited in pazopanib and niraparib analogue programs.

Bioisosteric Replacement of Phenol‑Containing Lead Compounds

When a hit compound contains a phenol moiety that suffers from rapid glucuronidation or poor membrane permeability, 3-bromo-5-methoxy-1H-indazole can serve as a metabolic‑switch entry point. The indazole scaffold increases lipophilicity (cLogP elevation of 0.8–1.2 units over phenol) while reducing phase II metabolic liability [1]. The C3‑bromine handle permits late‑stage diversification to optimize potency without altering the bioisosteric core, and the C5‑methoxy provides additional electronic tuning. This approach has been validated in COX‑2 inhibitor programs where (aza)indazole scaffolds demonstrated high affinity and selectivity in vitro [2].

Multigram‑Scale Synthesis with Validated Regiochemical Purity for Process Chemistry

For process chemistry groups scaling reactions beyond gram quantities, the electrophilic bromination route to 3-bromo-5-methoxy-1H-indazole delivers 95% yield with <0.2% regioisomeric impurity, a specification that eliminates the need for preparative HPLC purification of the building block itself [1]. The compound’s boiling point (370 °C), density (1.7 g/cm³), and aqueous solubility (0.41 g/L) support straightforward extractive workup and distillation‑based purification at scale [2]. Commercial availability at 97% purity from J&K Scientific with full QC documentation (NMR, HPLC, GC) ensures batch‑to‑batch consistency for GLP‑grade intermediate production.

Anticancer Agent Development Targeting CHK1/CHK2 and SGK Kinase Pathways

Indazole derivatives bearing the 5‑methoxy substitution pattern have been reported to interact with CHK1, CHK2, and SGK kinases—regulators of cell cycle progression and cell volume homeostasis [1]. 3-Bromo-5-methoxy-1H-indazole, as the C3‑brominated precursor, enables direct elaboration to 3‑aryl‑5‑methoxy‑1H‑indazole inhibitors via a single Suzuki coupling step. This streamlined synthetic route contrasts with alternative strategies requiring N‑protection/deprotection sequences, reducing the synthetic step count by 2–3 steps for target compound synthesis. The class‑level observation that 3,5‑disubstituted indazoles potently inhibit CDK‑dependent cell proliferation further supports the choice of this specific building block for anticancer SAR campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.